Carbon-12 atom

Description

Propriétés

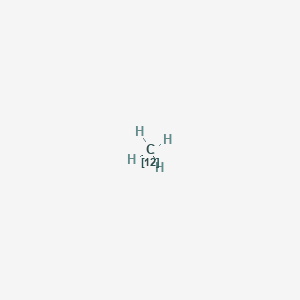

Formule moléculaire |

CH4 |

|---|---|

Poids moléculaire |

16.032 g/mol |

Nom IUPAC |

carbane |

InChI |

InChI=1S/CH4/h1H4/i1+0 |

Clé InChI |

VNWKTOKETHGBQD-IGMARMGPSA-N |

SMILES |

C |

SMILES isomérique |

[12CH4] |

SMILES canonique |

C |

Origine du produit |

United States |

Metrological Foundations and Carbon-12 As the Atomic Mass Standard

Historical Evolution of Atomic Mass Unit Definition

The concept of an atomic mass unit has undergone several transformations. openmedscience.com In the early 19th century, English chemist John Dalton first proposed using the mass of a hydrogen atom as the standard for relative atomic masses. turito.combiologyonline.comebsco.comwikipedia.orgencyclopedia.pub Later, chemists shifted to an oxygen-based standard due to its ability to form compounds with many other elements, which simplified the determination of their atomic weights. ebsco.comoregonstate.edu As early as 1850, a unit based on 1/16th the mass of an oxygen atom was in use. oregonstate.edu

The discovery of isotopes, however, introduced complications. Physicists began using a scale based on the specific isotope oxygen-16, while chemists continued to use a scale based on the naturally occurring mixture of oxygen isotopes. oregonstate.eduwikidoc.orgwikidoc.org This led to a divergence and potential errors in scientific calculations. openmedscience.comencyclopedia.pub

To resolve this inconsistency, the International Union of Pure and Applied Physics (IUPAP) and the International Union of Pure and Applied Chemistry (IUPAC) agreed in 1961 to adopt the carbon-12 isotope as the new standard. openmedscience.comwikipedia.orgwikipedia.org Carbon-12 was chosen for several reasons, including its high natural abundance (98.93% of carbon on Earth), stability, and its existing use as a reference in mass spectroscopy. wikipedia.orgthephysicist.inquora.com This decision established a unified and consistent scale for both physics and chemistry. encyclopedia.pubiupac.org

Contemporary Role of Carbon-12 in International Unit Systems (Unified Atomic Mass Unit, Dalton)

The modern atomic mass unit, known as the unified atomic mass unit (symbol: u) or the dalton (symbol: Da), is defined as exactly one-twelfth of the mass of a single, unbound neutral atom of carbon-12 in its nuclear and electronic ground state. wikipedia.orgwikipedia.orgrosalind.infobiopharmaspec.comradiopaedia.org This definition is accepted for use with the International System of Units (SI). wikipedia.org

The term "dalton" honors John Dalton for his pioneering work on atomic theory. wikipedia.orgbiopharmaspec.com The symbol "u" for unified atomic mass unit replaced the older "amu" which had been used for the oxygen-based scales. turito.comwikipedia.org While "amu" is sometimes still used, "u" and "Da" are the accepted modern symbols. turito.comwikidoc.org

The mass of a carbon-12 atom is, by definition, exactly 12 daltons. wikipedia.orgwikipedia.org This provides a stable and universally accepted reference for expressing the masses of other atoms and molecules. For example, the mass of a proton is approximately 1.007 Da, and a neutron is about 1.009 Da. rosalind.info

Table 1: Evolution of Atomic Mass Standards

| Time Period | Standard | Basis of Definition |

|---|---|---|

| Early 19th Century | Hydrogen | Mass of one hydrogen atom turito.combiologyonline.comebsco.com |

| Mid-19th Century - 1961 (Chemistry) | Oxygen (natural abundance) | 1/16th the mass of an oxygen atom oregonstate.eduwikidoc.org |

| Early 20th Century - 1961 (Physics) | Oxygen-16 | 1/16th the mass of an oxygen-16 atom oregonstate.eduwikidoc.orgwikidoc.org |

| 1961 - Present | Carbon-12 | 1/12th the mass of a this compound wikipedia.orgwikipedia.org |

Precision Mass Measurements and Carbon-12 Reference Standards

Carbon-12 is not only the definitional standard but also a crucial reference in the practical measurement of atomic masses. libretexts.orgresearchgate.net High-precision experiments, often employing devices like Penning traps and mass spectrometers, use carbon-12 to determine the masses of other particles with incredible accuracy. libretexts.orgscitechdaily.com

For instance, to measure the mass of an electron with high precision, scientists can compare it to a carbon-12 nucleus. scitechdaily.com By measuring the properties of an ion composed of a carbon-12 nucleus and a single electron within a strong magnetic field, the electron's mass can be determined relative to the well-defined mass of the this compound. scitechdaily.com This method significantly reduces measurement uncertainty. scitechdaily.com

The consistent and well-characterized nature of carbon-12 makes it an ideal reference for calibrating instruments and ensuring the comparability of mass measurements across different laboratories and experiments. thephysicist.in

Relation to Avogadro Constant and Mole Definition

Historically, the mole was defined as the amount of substance containing as many elementary entities as there are atoms in 12 grams of carbon-12. wikipedia.orgbipm.orgpressbooks.pub This definition directly linked the macroscopic unit of mass (the gram) to the atomic scale through the this compound. pressbooks.pub The Avogadro constant (NA) was, therefore, an experimentally determined value representing the number of atoms in 12 grams of carbon-12. wikipedia.orgstackexchange.com

However, in 2019, the SI base units were redefined. The mole is now defined by fixing the Avogadro constant to an exact numerical value: 6.022 140 76 × 10²³ mol⁻¹. wikipedia.orgwikipedia.orgiupac.org Consequently, the mass of one mole of carbon-12 is no longer exactly 12 grams but is a value that must be determined experimentally. wikipedia.orgwikipedia.orgstackexchange.com

Despite this redefinition, the fundamental role of carbon-12 in defining the dalton remains unchanged. wikipedia.orgwikipedia.org The relationship between the dalton, the gram, and the Avogadro constant is now based on this fixed value of NA. The molar mass of any substance in grams per mole is numerically very close to its average molecular mass in daltons. wikipedia.org

Table 2: Key Constants and Definitions

| Constant/Unit | Symbol | Value/Definition |

|---|---|---|

| Unified Atomic Mass Unit / Dalton | u or Da | 1/12 the mass of a this compound wikipedia.org |

| Carbon-12 Atomic Mass | m(¹²C) | Exactly 12 u wikipedia.org |

| Avogadro Constant (post-2019) | NA | Exactly 6.022 140 76 × 10²³ mol⁻¹ wikipedia.orgwikipedia.org |

| Mole (post-2019) | mol | The amount of substance containing exactly 6.022 140 76 × 10²³ elementary entities wikipedia.orgiupac.org |

Theoretical Models of the Carbon-12 Nuclear Structure

Various theoretical models have been developed to describe the arrangement and interaction of the six protons and six neutrons within the Carbon-12 nucleus. These models attempt to explain its stability, energy levels, and decay properties.

A prominent and successful model for describing the Carbon-12 nucleus is the alpha-cluster model. researchgate.net This model posits that the six protons and six neutrons group together to form three alpha particles (helium-4 nuclei). azom.com These alpha clusters are then arranged in specific geometric configurations. Recent research, utilizing ab initio nuclear lattice effective field theory, has provided model-independent density maps of these configurations. d-nb.infoosti.gov

The ground state of Carbon-12 is characterized by a compact equilateral triangle arrangement of the three alpha clusters. azom.comresearchgate.netscitechdaily.comarxiv.orgaps.org This configuration is consistent with the ground state's properties and has a dual description in terms of particle-hole excitations in a mean-field picture. azom.comosti.govscitechdaily.com

In contrast, the famous Hoyle state, a crucial resonant state for carbon production in stars, is described by a "bent-arm" or obtuse triangular arrangement of the alpha clusters. azom.comd-nb.infoosti.govresearchgate.netscitechdaily.comaps.org This less compact, more extended configuration explains the Hoyle state's proximity to the three-alpha decay threshold. Other low-lying states of Carbon-12 are also understood as having intrinsic shapes composed of either equilateral or obtuse triangles of alpha clusters. azom.comd-nb.infoosti.govresearchgate.netscitechdaily.com The quantum graph model further elaborates on these shapes, allowing for isosceles triangle configurations that can interpolate between the equilateral triangle and a linear chain of alpha particles. scispace.com

The nuclear shell model, analogous to the atomic shell model for electrons, describes nucleons (protons and neutrons) occupying discrete energy shells. lbl.govstackexchange.com In this model, the Carbon-12 nucleus, with its six protons and six neutrons, would have filled 1s and 1p subshells, contributing to its stability. lbl.gov The shell model successfully predicts the spin and parity of the ground state of even-even nuclei like Carbon-12 to be 0+. libretexts.org

However, the standard shell model has limitations in fully describing the complexities of the Carbon-12 nucleus. quora.com It struggles to account for the collective, clustered nature of states like the Hoyle state, which are better explained by the alpha-cluster model. researchgate.netstackexchange.com The shell model is more suited to describing spherical nuclei and has difficulty with the deformed shapes and rotational bands observed in Carbon-12. researchgate.net While it can provide a basic framework, it doesn't fully capture the emergent geometric structures that are crucial to understanding Carbon-12's properties. stackexchange.com

To bridge the gap between the shell and cluster models, hybrid and deformable body models have been developed. These models aim to incorporate the features of both, providing a more comprehensive picture of the Carbon-12 nucleus.

Hybrid models, such as those combining aspects of the algebraic cluster model and geometric cluster models, investigate whether the observed rotational bands are rigid structures or quantum mixtures of different configurations. researchgate.net Deformable body models treat the nucleus as a soft, deformable object rather than a rigid structure. wikipedia.org This approach allows for the description of a wider range of nuclear shapes and vibrations. For Carbon-12, these models can describe the transitions between different geometric configurations of the alpha clusters, such as from a triangle to a linear chain. scispace.com These models are particularly useful for understanding the collective motions and the shape coexistence observed in nuclei like Carbon-12. researchgate.net

Excited States and Resonances of Carbon-12

The Carbon-12 nucleus can exist in various excited states, each with a specific energy, spin, and parity. These states and their properties are critical for nuclear astrophysics and for testing and refining nuclear models.

The Hoyle state is a specific excited state of the Carbon-12 nucleus at an energy of 7.654 MeV. core.ac.ukresearchgate.net In the 1950s, astronomer Fred Hoyle predicted its existence to explain the observed abundance of carbon in the universe. core.ac.ukuit.noresearchgate.netreasons.org He reasoned that the triple-alpha process, the fusion of three helium-4 nuclei (alpha particles) to form Carbon-12 in stars, would be too slow without a resonant enhancement. aps.orgarxiv.org This predicted resonance, the Hoyle state, was experimentally confirmed shortly after. core.ac.uk

The Hoyle state has a spin of 0 and positive parity (Jπ = 0+). core.ac.uk Its energy is just above the combined mass of a beryllium-8 nucleus and an alpha particle, which significantly increases the rate of the triple-alpha reaction. uit.noarxiv.org This resonance acts as a crucial gateway for the production of carbon, and subsequently other heavier elements, in red giant stars. aps.orgresearchgate.net Without the Hoyle state, the amount of carbon produced in the universe would be drastically lower, making the existence of carbon-based life as we know it highly improbable. researchgate.net As discussed previously, modern models describe the Hoyle state as having a "bent-arm" or obtuse triangular arrangement of three alpha clusters. d-nb.infoosti.govaps.org

Beyond the Hoyle state, the Carbon-12 nucleus has a spectrum of other excited states. The first excited state is a 2+ state, which, along with the 0+ ground state, forms a rotational band based on the equilateral triangle configuration of alpha clusters. aps.org Another 2+ state is considered a rotational excitation of the Hoyle state's bent-arm configuration. aps.org

Spectroscopic studies have identified numerous other states at higher excitation energies. These states are characterized by their spin (J), parity (π), and isospin (T). lbl.gov For example, a state at 9.64 MeV has been determined to be a 3- state. researchgate.net A state at 13.35 MeV has been tentatively assigned a spin-parity of 4-. researchgate.net A new 4+ state has been identified at 13.75 MeV and is considered a possible third member of the rotational band based on the Hoyle state. researchgate.net Higher-energy states have also been observed, such as a broad state at 21.6 MeV, which is consistent with an isospin T=0 and a spin-parity of 2+ or 3-. researchgate.net

The study of these excited states, including their energies, widths, and decay modes, provides crucial data for constraining and validating theoretical models of the Carbon-12 nucleus. researchgate.net

Data Tables

Table 1: Properties of Key Carbon-12 States

| State | Excitation Energy (MeV) | Spin and Parity (Jπ) | Theoretical Description |

| Ground State | 0 | 0+ | Compact equilateral triangle of alpha clusters. researchgate.netaps.org |

| Hoyle State | 7.654 | 0+ | "Bent-arm" or obtuse triangle of alpha clusters. d-nb.inforesearchgate.netaps.org |

| First 2+ State | 4.44 | 2+ | Rotational excitation of the ground state. aps.org |

| First 3- State | 9.64 | 3- | |

| Putative Hoyle Band 2+ State | ~9.84 | 2+ | Rotational excitation of the Hoyle state. aps.org |

| 4+ State | 13.75 | 4+ | Possible member of the Hoyle rotational band. researchgate.net |

Table 2: Theoretical Models of Carbon-12

| Model | Core Concept | Strengths | Limitations |

| Alpha-Cluster Model | Nucleus composed of three alpha particles in geometric configurations. researchgate.net | Explains the Hoye state and deformed structures. researchgate.net | Ignores the Pauli exclusion principle at a fundamental level. researchgate.net |

| Shell Model | Nucleons occupy discrete energy shells. lbl.govstackexchange.com | Predicts ground state spin and parity. libretexts.org | Fails to fully describe cluster states and deformations. stackexchange.comquora.com |

| Hybrid/Deformable Models | Combine features of shell and cluster models; treat the nucleus as a soft body. researchgate.netwikipedia.org | Provide a more unified description of nuclear structure and dynamics. researchgate.net | Can be computationally complex. |

The Intricacies of the Carbon-12 Nucleus: A Deep Dive into its Structure and Dynamics

The this compound, the standard by which all atomic masses are measured, possesses a nucleus of profound complexity and scientific interest. Comprising six protons and six neutrons, its stability and structure are the result of a delicate interplay of fundamental forces. This article explores the nuclear structure and dynamics of the carbon-12 nucleus, with a specific focus on the decay mechanisms of its excited states and the nuanced nuclear forces that govern its internal workings.

Computational and Ab Initio Approaches to Carbon-12 Nuclear Physics

Nuclear Lattice Effective Field Theory (EFT)

Nuclear Lattice Effective Field Theory (NLEFT) is a powerful ab initio method that combines the principles of effective field theory with lattice Monte Carlo simulations to study the structure and reactions of atomic nuclei. aip.organl.govresearchgate.netin2p3.fr In this framework, nucleons are treated as point-like particles residing on the sites of a discretized spacetime lattice. aip.org The interactions between them, mediated by pions and other nucleons, are described by a systematic expansion known as chiral effective field theory. aip.orgaps.org This approach allows for the calculation of nuclear properties with quantifiable uncertainties that can be systematically reduced. aps.org

A significant achievement of NLEFT has been the ab initio calculation of the low-lying energy states of carbon-12, including the ground state and the crucial "Hoyle state." aip.orgaps.orgaps.orgarxiv.orglenpic.org The Hoyle state, an excited resonance of carbon-12, plays a vital role in the triple-alpha process, the primary mechanism for carbon production in stars. aip.orgaps.orgarxiv.orgenergy.gov NLEFT simulations have successfully predicted the energy of the Hoyle state and have provided profound insights into its structure. aps.orgenergy.govarxiv.org

Research findings from NLEFT simulations have revealed that the low-lying states of carbon-12 exhibit a remarkable alpha-cluster structure, where the twelve nucleons group together into three alpha particles (helium-4 nuclei). energy.govarxiv.org The ground state and the first excited spin-2 state are characterized by a compact, equilateral triangular configuration of these alpha clusters. researchgate.netarxiv.org In contrast, the Hoyle state and its rotational excitation are found to have a "bent-arm" or obtuse triangular arrangement of the alpha clusters. energy.govarxiv.org These detailed structural predictions are made possible by analyzing the three-dimensional nucleon density distributions computed on the lattice. energy.gov

The table below presents a comparison of the energies for the low-lying even-parity states of carbon-12 as calculated by NLEFT and determined experimentally. The close agreement underscores the predictive power of this ab initio approach. aip.org

| State | NLEFT Calculated Energy (NNLO, MeV) | Experimental Energy (MeV) |

| Ground State (0) | -92.9(3) | -92.16 |

| Spin-2 Excited State (2) | -88.7(4) | -87.72 |

| Hoyle State (0) | -85.0(3) | -84.51 |

| Spin-2 Excitation of Hoyle State (2) | -82.3(4) | -82.1 |

Quantum Monte Carlo Methods (e.g., Green's Function Monte Carlo)

Quantum Monte Carlo (QMC) methods are a class of computational techniques used to solve the Schrödinger equation for many-body systems with high accuracy. arxiv.orgfrontiersin.org These methods are particularly well-suited for studying the structure of light nuclei, like carbon-12, starting from realistic nuclear interactions. arxiv.orgaps.org QMC techniques can handle the complex nature of nuclear forces, including spin-isospin dependencies, tensor forces, and three-body interactions. arxiv.orgaps.org

One of the most powerful QMC techniques is the Green's Function Monte Carlo (GFMC) method. frontiersin.org GFMC is a stochastic method that projects out the lowest energy state (the ground state) from a trial wave function. frontiersin.org By starting with a trial wave function that has specific quantum numbers (like spin and parity), GFMC can also be used to calculate the properties of excited states. frontiersin.org This makes it a valuable tool for investigating the full energy spectrum of a nucleus.

In the context of carbon-12, GFMC and other QMC methods, such as Auxiliary Field Diffusion Monte Carlo (AFDMC), are used to compute a wide range of properties. aps.orgfrontiersin.org These include:

Low-lying energy spectra: Calculations reproduce many of the observed energy levels in light nuclei. arxiv.orgaps.org

Nuclear form factors: These describe the distribution of charge and magnetism within the nucleus and can be compared with data from electron scattering experiments. aps.org

Transition matrix elements: These govern the rates of electromagnetic transitions between nuclear states and are crucial for understanding nuclear dynamics. aps.org

The combination of QMC methods with nuclear interactions derived from chiral effective field theory has led to significant advances in our understanding of nuclear structure. frontiersin.org While computationally intensive, these ab initio calculations provide a coherent picture of nuclear structure and dynamics based on fundamental interactions. aps.org

Chiral Effective Field Theory Applications for Carbon-12

Chiral Effective Field Theory (ChEFT) provides a systematic and model-independent framework for describing the interactions between nucleons at low energies. jlab.org It is based on the approximate chiral symmetry of Quantum Chromodynamics (QCD), the fundamental theory of the strong interaction. jlab.org Instead of dealing with quarks and gluons directly, ChEFT uses nucleons and pions as the effective degrees of freedom, which is more appropriate for the energy scales relevant to nuclear structure. frontiersin.org

The key idea of ChEFT is to construct the nuclear potential as a systematic expansion in powers of momentum and the pion mass. aip.orgarxiv.org This allows for a hierarchical description of nuclear forces, where two-nucleon forces are the most dominant, followed by three-nucleon forces, and so on. arxiv.orguidaho.edu This systematic approach allows for the estimation of theoretical uncertainties, which can be improved by including higher-order terms in the expansion. aps.org

In the study of carbon-12, ChEFT is not a computational method in itself, but rather the source of the nuclear interactions that are used as input for ab initio many-body methods like Nuclear Lattice EFT and Quantum Monte Carlo. aip.orgaps.orgosti.gov The accuracy of these large-scale simulations is critically dependent on the quality of the chiral forces used. uidaho.edu

Recent applications have utilized chiral forces up to next-to-next-to-leading order (NNLO) and beyond, which include two- and three-nucleon interactions. researchgate.netarxiv.orgarxiv.org The inclusion of the three-nucleon force has been shown to be crucial for accurately reproducing the properties of nuclei, including the energy levels of carbon-12. jlab.org By providing a bridge between the fundamental theory of QCD and the complex calculations of nuclear structure, ChEFT is an indispensable tool in the ab initio investigation of the carbon-12 nucleus. frontiersin.org

Statistical Learning and Artificial Intelligence in Nuclear Simulations

The field of nuclear physics is increasingly turning to statistical learning and artificial intelligence (AI) to tackle complex computational challenges and extract deeper insights from data. cern.chresearchgate.net These advanced computational tools are being applied to the study of carbon-12, complementing and enhancing traditional ab initio simulation methods. iastate.eduscitechdaily.com

One key application is in the analysis of the vast datasets generated by large-scale simulations, such as those from Nuclear Lattice EFT or QMC. researchgate.net For instance, researchers have employed techniques from statistical learning, a branch of AI, to analyze the alpha-clustering structure in the Hoyle state of carbon-12. iastate.eduscitechdaily.com These methods can identify patterns and correlations in the multi-dimensional data of nucleon positions that might not be apparent through conventional analysis. arxiv.org

Another significant area is the use of machine learning, particularly neural networks, for the extrapolation of results from finite model spaces to the infinite limit required for a true prediction. researchgate.netresearchgate.netarxiv.org Ab initio calculations are often limited by computational resources, forcing them to be performed in a truncated Hilbert space. researchgate.net Machine learning models can be trained on the results from these smaller, accessible spaces to predict the converged values for observables like ground-state energies with reliable uncertainty estimates. researchgate.netarxiv.org

Bayesian methods are also becoming more prevalent in nuclear physics. washington.eduindico.global Bayesian inference provides a powerful framework for parameter estimation and uncertainty quantification. uni-mainz.dehansonhub.com In the context of carbon-12 studies, this can involve:

Constraining the parameters of effective field theories by comparing theoretical predictions with experimental data. washington.edu

Quantifying the uncertainties in ab initio calculations that arise from both the statistical nature of the simulation and the truncation of the theoretical model. uni-mainz.de

By leveraging the power of AI and statistical learning, physicists can enhance the predictive capability of their models, gain new insights into complex nuclear phenomena like the structure of carbon-12, and more effectively connect theoretical calculations with experimental observations. triumf.ca

Relativistic Mean Field Approaches in Carbon-12 Studies

Relativistic Mean Field (RMF) theory is a theoretical framework used to describe the structure of atomic nuclei. researchgate.net In this approach, nucleons are described as Dirac particles that interact through the exchange of mesons. researchgate.net The complex interactions between many nucleons are simplified into a mean field, where each nucleon moves independently in an average potential generated by all the other nucleons. researchgate.net This relativistic treatment naturally incorporates the spin of the nucleons and has been successful in describing many properties of finite nuclei across the nuclear chart. worldscientific.com

RMF models are typically characterized by a set of parameters, such as meson masses and coupling constants, which are fitted to reproduce the properties of a range of nuclei, such as their binding energies and charge radii. d-nb.info Once these parameters are fixed, the model can be used to predict the properties of other nuclei, including carbon-12. researchgate.netresearchgate.net

In studies of carbon-12, RMF models have been used to calculate various ground-state properties, including:

Binding energies

Density distributions of protons and neutrons

Root-mean-square charge radii

Quadrupole deformation parameters

Some RMF models have demonstrated the ability to describe light nuclei like carbon-12 reasonably well, enabling a unified description of nuclei from light to heavy systems. researchgate.netresearchgate.net For example, studies have shown that RMF models can investigate the clustering phenomenon in nuclear matter, which is particularly relevant for the alpha-cluster structure observed in carbon-12. researchgate.net Furthermore, RMF calculations can be extended to describe excited states and the properties of nuclei under extreme conditions. arxiv.org While not a fundamental ab initio method in the same vein as NLEFT or GFMC, RMF theory provides a computationally efficient and often insightful approach to understanding the bulk properties of the carbon-12 nucleus. in2p3.fr

The Triple-Alpha Process: Reaction Mechanism and Resonant Enhancement

The primary mechanism for the formation of Carbon-12 is the triple-alpha process, a sequence of nuclear fusion reactions that converts three helium-4 nuclei (alpha particles) into a Carbon-12 nucleus. wikipedia.orgfiveable.me This process is fundamental to stellar nucleosynthesis, occurring in the hot, dense cores of stars that have exhausted their initial hydrogen fuel, particularly during the red giant phase. fiveable.me

The process begins with the fusion of two alpha particles to form an unstable Beryllium-8 nucleus. fiveable.me This Beryllium-8 nucleus has an extremely short half-life of approximately 8.19 x 10⁻¹⁷ seconds and will rapidly decay back into two alpha particles unless a third alpha particle fuses with it. wikipedia.orgphysicsworld.com

A critical feature of the triple-alpha process is the resonant enhancement provided by the "Hoyle state," an excited, spinless, resonant state of Carbon-12. wikipedia.organu.edu.au In 1954, astrophysicist Fred Hoyle predicted the existence of this resonance, realizing it was necessary to explain the observed cosmic abundance of carbon. wikipedia.orgwikipedia.orgaip.org The energy of the Hoyle state is very close to the combined energies of a Beryllium-8 nucleus and an alpha particle, which dramatically increases the probability of the third alpha particle being captured to form Carbon-12. wikipedia.orgswin.edu.au This resonance boosts the reaction rate by a factor of nearly 10 to 100 million. core.ac.uk While the Hoyle state most often decays back into three alpha particles, about once in every 2,421.3 decays, it transitions to the stable ground state of Carbon-12, releasing energy. wikipedia.orgcore.ac.uk

Recent ab initio lattice calculations have provided insight into the structure of the Hoyle state, suggesting that the alpha particles form an open obtuse angle, rather than a tight cluster or a straight chain. aip.orgaip.org

Reaction Steps of the Triple-Alpha Process

| Step | Reactants | Products | Energy Released (MeV) |

|---|---|---|---|

| 1 | ⁴He + ⁴He | ⁸Be | -0.0918 |

| 2 | ⁸Be + ⁴He | ¹²C* (Hoyle state) | |

| 3 | ¹²C* | ¹²C + 2γ | 7.367 |

| Net Reaction | 3(⁴He) | ¹²C | 7.275 |

Table based on data from multiple sources. wikipedia.org

Carbon-12 Formation in Stellar Evolution (Red Giant Phase, Helium Burning)

Carbon-12 is primarily synthesized during the later stages of a star's life, specifically in the red giant phase. fiveable.me After a star has consumed the hydrogen in its core, it begins to contract and heat up. wikipedia.org When the core temperature reaches approximately 100 million Kelvin (10⁸ K), helium fusion, or "helium burning," ignites. wikipedia.orgfiveable.me These are the conditions necessary for the triple-alpha process to occur efficiently. fiveable.me

In lower-mass stars on the red giant branch, the helium core is supported by electron degeneracy pressure. When the core becomes massive enough, the triple-alpha process starts throughout the degenerate core in a runaway reaction known as a helium flash. amazonaws.com In more massive stars, helium burning begins more smoothly in a non-degenerate core. amazonaws.com During this phase, the star's primary energy source is the fusion of helium into carbon, and subsequently, some carbon can fuse with another helium nucleus to form oxygen. amazonaws.comwikipedia.org

Carbon-Burning and Synthesis of Heavier Elements (C-12 + C-12 Reactions)

In stars with initial masses greater than about 8 solar masses, the core temperature and density can reach values high enough to initiate the carbon-burning process after the helium in the core is depleted. wikipedia.orgamazonaws.com This typically occurs at temperatures exceeding 600 million Kelvin. fiveable.meyoutube.com

The carbon-burning process involves the fusion of two Carbon-12 nuclei. aanda.org These reactions produce a variety of heavier elements. The primary reaction channels lead to the formation of Neon-20, Sodium-23, and Magnesium-23. aanda.orgaanda.org

Principal Reactions in Carbon Burning

| Reaction | Q-value (MeV) |

|---|---|

| ¹²C + ¹²C → ²⁰Ne + ⁴He | 4.62 |

| ¹²C + ¹²C → ²³Na + ¹H | 2.24 |

Table based on data from multiple sources. aanda.orgaanda.org

The carbon-burning phase is a relatively short but crucial stage in the evolution of massive stars, lasting for instance only about 600 years in a 25 solar mass star. wikipedia.orgyoutube.com The elements synthesized during this phase are later dispersed into the interstellar medium through stellar winds or supernova explosions, enriching the galaxy with heavier elements. fiveable.meyoutube.com

Role of Carbon-12 in the Carbon-Nitrogen-Oxygen (CNO) Cycle

In stars more massive than about 1.3 times the mass of the Sun, the dominant process for hydrogen fusion is the Carbon-Nitrogen-Oxygen (CNO) cycle. wikipedia.orgfiveable.me In this set of reactions, Carbon-12 acts as a catalyst, facilitating the conversion of four protons (hydrogen nuclei) into a helium nucleus. swin.edu.aufiveable.me

The cycle begins when a Carbon-12 nucleus captures a proton, initiating a series of reactions involving isotopes of nitrogen and oxygen. swin.edu.auphysicsfeed.com After several steps, the cycle returns to its starting point by producing a Carbon-12 nucleus and a helium nucleus. swin.edu.au Thus, Carbon-12 is not consumed in the net reaction but is essential for it to proceed. fiveable.memarspedia.org The CNO cycle is a primary energy source for massive stars and also contributes to the synthesis of carbon, nitrogen, and oxygen. wikipedia.orgfiveable.me The Sun, for comparison, generates only about 1% of its energy from the CNO cycle. wikipedia.org

Galactic Chemical Evolution and Abundance of Carbon-12

Carbon is the fourth most abundant element in the universe, after hydrogen, helium, and oxygen. universetoday.comaanda.org Its most abundant stable isotope is Carbon-12, accounting for approximately 98.93% of all carbon on Earth. wikipedia.org The cosmic abundance of Carbon-12 is a direct result of the stellar nucleosynthesis processes described above.

The chemical evolution of the galaxy is traced by the changing abundances of elements over time. osu.edu Studies of F and G dwarf stars in the Milky Way's thin and thick disks show that the enrichment of carbon has occurred on a timescale similar to that of iron. lu.se This suggests that both low- and intermediate-mass stars (which produce carbon and release it through stellar winds in their late stages) and massive stars (which explode as supernovae) have contributed to the galaxy's carbon budget. lu.seoup.com It is believed that massive stars were the main contributors to carbon at low metallicities (in the early galaxy), while low- and intermediate-mass stars are the primary source at the metallicities typical of the galactic disk. lu.se The presence of a companion star can significantly increase the amount of carbon ejected by a massive star before it is destroyed in a supernova. mpg.de

Impact of Nuclear Reaction Rates on Nucleosynthesis Models

The accuracy of stellar nucleosynthesis models heavily relies on the precise knowledge of nuclear reaction rates. wikipedia.org The rate of the triple-alpha process, for example, is extremely sensitive to the properties of the Hoyle state resonance. aps.org Uncertainties in the radiative width of the Hoyle state, which dictates the probability of it decaying to the stable ground state of Carbon-12, directly impact the predicted amount of carbon produced in stars. anu.edu.aujinaweb.org

Similarly, the reaction rates for the carbon-burning process (¹²C + ¹²C) are a critical input for models of massive star evolution and explosive astrophysical events like Type Ia supernovae. bioengineer.orgepj-conferences.org These reactions occur at energies far below the Coulomb barrier, making their cross-sections extremely small and difficult to measure directly in laboratories. bioengineer.org Recent experimental efforts have focused on pushing these direct measurements to lower, more astrophysically relevant energies to reduce the uncertainties in the reaction rates. bioengineer.orgepj-conferences.org Improving the precision of these nuclear reaction rates is essential for refining our understanding of stellar evolution, the fate of massive stars, and the origin of the elements. aanda.orgepj-conferences.org

Advanced Experimental Methodologies for Probing Carbon-12 Nuclear Characteristics

High-Precision Atomic Mass Measurements Utilizing Carbon-12 Standards

The ¹²C atom serves as the definitive standard for the atomic mass scale. By international agreement, the mass of a single, unbound ¹²C atom in its ground state is defined as exactly 12 atomic mass units (amu) or daltons (Da). vaia.comquora.comstackexchange.com This definition provides the foundation for the precise determination of all other atomic and molecular masses.

High-precision atomic mass measurements are predominantly carried out using Penning trap mass spectrometers. researchgate.net This technique confines single ions using a combination of a strong, uniform magnetic field and a weaker electrostatic quadrupole field. The mass of a trapped ion is determined by measuring its cyclotron frequency (ωc), which is the frequency of its circular motion in the magnetic field. The principle relies on the direct relationship between the cyclotron frequency and the ion's charge-to-mass ratio (q/m): ωc = (q/m)B, where B is the magnetic field strength. researchgate.net

In practice, the mass of an ion of interest is determined by measuring the ratio of its cyclotron frequency to that of a reference ion in the same magnetic field. researchgate.net Ions of ¹²C, often in the form of singly or multiply charged ions (e.g., ¹²C⁺, ¹²C⁴⁺, ¹²C⁵⁺) or carbon clusters (e.g., ¹²C₂⁺), are the ultimate reference standards for these measurements. openmedscience.comnsf.govd-nb.info By measuring the frequency ratio of an unknown ion to a ¹²C ion, its mass can be determined directly in atomic mass units with extraordinary precision, often reaching uncertainties of parts per trillion. openmedscience.comnsf.gov

This method has been crucial for resolving discrepancies in the masses of light ions and for determining fundamental constants. nsf.gov For instance, recent high-precision measurements have determined the masses of the deuteron, helion (³He), and alpha particle by comparing their cyclotron frequencies to that of ¹²C ions, significantly improving the precision of these fundamental values. nsf.gov

| Parameter | Value | Significance |

|---|---|---|

| Defined Atomic Mass of ¹²C | exactly 12 u (or Da) | International standard for the atomic mass scale. vaia.comquora.comstackexchange.com |

| Mass in Kilograms | ~1.99264685 × 10⁻²⁶ kg | Calculated value based on the definition of the kilogram. |

| Methodology | Penning Trap Mass Spectrometry | Measures cyclotron frequency ratios to determine relative atomic masses with high precision. researchgate.net |

| Reference Ion Example | ¹²C⁴⁺ | Used in Penning traps to measure the mass of other ions, such as ³He⁺, with high accuracy. openmedscience.com |

Nuclear Reaction Spectroscopy for Excited States and Decay Pathways

Nuclear reaction spectroscopy is a primary tool for investigating the excited states of ¹²C. By bombarding a ¹²C target with energetic particles such as protons, neutrons, or alpha particles, and analyzing the energy and angular distribution of the outgoing particles and any emitted radiation, the energy levels and decay properties of the ¹²C nucleus can be mapped.

Inelastic scattering reactions, such as ¹²C(p,p') and ¹²C(n,n'), are frequently used. In these experiments, an incident proton or neutron scatters off a ¹²C nucleus, leaving the nucleus in an excited state. By measuring the energy loss of the scattered particle, the excitation energy of the nuclear state is determined. Subsequent decay of the excited state, often via gamma-ray emission, provides further information. For example, studies of the ¹²C(p,p'γ) reaction have been used to measure the cross-sections and branching ratios for gamma decay from several excited states. arxiv.org

Key excited states in ¹²C that have been extensively studied include:

Q & A

Q. Why is carbon-12 chosen as the standard for atomic mass units (amu)?

Carbon-12 is used due to its stability, high natural abundance (~98.89%), and precise measurability. Its mass is defined as exactly 12 u, simplifying comparisons with other nuclides. The uniformity of its nucleus (6 protons and 6 neutrons) minimizes measurement variability, making it ideal for calibrating instruments like mass spectrometers .

Q. How is the atomic mass unit (amu) experimentally defined using carbon-12?

1 amu is defined as 1/12 the mass of a carbon-12 atom. This standard originated from the need to simplify atomic mass calculations, avoiding impractical values from absolute masses. For example, hydrogen’s relative mass (1 u) was derived by dividing carbon-12’s mass by 12 .

Q. What role does carbon-12 play in defining the mole?

The mole is defined as the number of atoms in exactly 12 g of carbon-12, equating to Avogadro’s constant (6.022 × 10²³ mol⁻¹). This links macroscopic measurements (grams) to atomic-scale quantities, enabling stoichiometric calculations in chemistry .

Q. How does carbon-12 differ structurally from other carbon isotopes?

Carbon-12 has 6 protons and 6 neutrons, whereas carbon-14 has 8 neutrons. This difference in neutron count affects nuclear stability: carbon-12 is non-radioactive, while carbon-14 decays over time. Such distinctions make carbon-12 unsuitable for radiometric dating but critical for mass standardization .

Advanced Research Questions

Q. How are atomic masses of other elements determined relative to carbon-12?

Mass spectrometry is the primary method. By ionizing atoms and measuring their mass-to-charge ratios, researchers compare nuclide masses to carbon-12. For example, oxygen-16’s atomic mass (15.9949 u) is derived from its relative deflection in a magnetic field calibrated against carbon-12 .

Q. Why does the periodic table list carbon’s atomic mass as 12.011 instead of 12?

The value 12.011 accounts for the weighted average of all carbon isotopes (carbon-12, carbon-13, and trace carbon-14). For instance:

Q. What experimental challenges arise when using non-carbon-12 isotopes as mass standards?

Isotopes like carbon-13 or hydrogen-1 introduce variability due to lower abundance, instability, or uneven neutron-proton ratios. For example, hydrogen’s small mass amplifies measurement errors, while carbon-14’s radioactivity complicates long-term calibration .

Q. How is Avogadro’s constant determined using carbon-12?

The X-ray crystal density (XRCD) method involves measuring the lattice spacing in a silicon crystal enriched with carbon-12. By correlating the crystal’s volume, density, and molar mass, Avogadro’s constant is derived with precision < 1 part per billion .

Q. How do isotopic impurities in carbon-12 samples affect precision in mass spectrometry?

Even trace impurities (e.g., 0.01% carbon-13) skew mass measurements. Researchers use high-purity carbon-12 samples and statistical corrections to mitigate this. For example, isotopic enrichment via gas centrifuges ensures >99.99% purity in calibration standards .

Q. What methodologies validate the atomic mass of carbon-12 in international standards?

Collaborative efforts like the International Avogadro Coordination use spherical silicon-28 crystals coated with carbon-12 to refine measurements. Laser interferometry and isotope-ratio mass spectrometry cross-validate results, ensuring global consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.